Lys-Ala-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

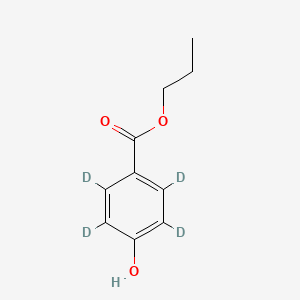

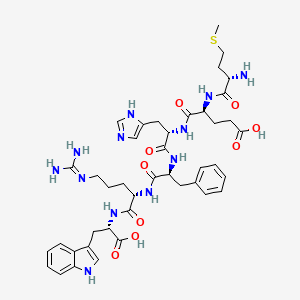

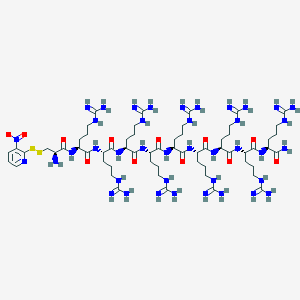

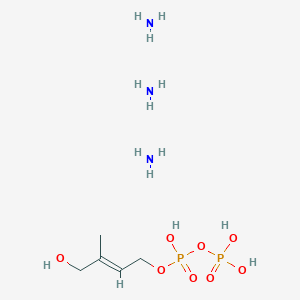

Lys-Ala-pNA, also known as Lysyl-Alanyl-p-nitroanilide, is a synthetic dipeptide substrate commonly used in biochemical assays. It is composed of the amino acids lysine and alanine, linked to a p-nitroanilide group. This compound is primarily utilized as a chromogenic substrate for the detection and quantification of enzyme activity, particularly dipeptidyl peptidase II (DPP II) and other proteases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Ala-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The lysine residue is attached to the resin through its carboxyl group.

Deprotection and coupling: The protecting group on the lysine’s amino group is removed, and the alanine residue is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Addition of p-nitroanilide: The p-nitroanilide group is attached to the terminal amino acid using a similar coupling reaction.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards .

化学反応の分析

Types of Reactions

Lys-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between lysine and alanine releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Enzymes: Dipeptidyl peptidase II (DPP II), aminopeptidases, and other proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at neutral pH.

Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .

科学的研究の応用

Lys-Ala-pNA is widely used in scientific research for various applications:

Enzyme Kinetics: It serves as a substrate in assays to study the kinetics of proteases, providing insights into enzyme activity and specificity.

Drug Development: It is used in screening assays to identify potential inhibitors of proteases, which can be developed into therapeutic agents.

Biochemical Pathways: It helps in elucidating biochemical pathways involving proteolytic enzymes, contributing to a better understanding of cellular processes.

Diagnostic Tools: It is employed in diagnostic assays to detect and quantify protease activity in biological samples, aiding in the diagnosis of various diseases.

作用機序

Lys-Ala-pNA exerts its effects through enzymatic hydrolysis. Proteases recognize the peptide bond between lysine and alanine and catalyze its cleavage, releasing p-nitroaniline. The released p-nitroaniline can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets are the active sites of proteases, where the hydrolysis reaction occurs .

類似化合物との比較

Similar Compounds

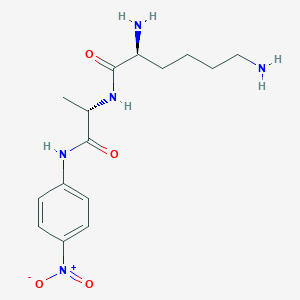

Lys-Pro-pNA: Another dipeptide substrate used for similar purposes but with different enzyme specificity.

Ala-Pro-pNA: Used in assays for proline-specific proteases.

Val-Ala-pNA: Utilized for studying proteases with specificity for valine residues.

Uniqueness

Lys-Ala-pNA is unique due to its specificity for dipeptidyl peptidase II and its ability to release a chromogenic product upon hydrolysis. This makes it particularly useful in assays where precise quantification of enzyme activity is required .

特性

分子式 |

C15H23N5O4 |

|---|---|

分子量 |

337.37 g/mol |

IUPAC名 |

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C15H23N5O4/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21)/t10-,13-/m0/s1 |

InChIキー |

WKTQIBKMCKFCJE-GWCFXTLKSA-N |

異性体SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N |

正規SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)

![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)